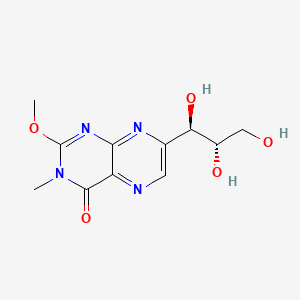
4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1R,2S)-1,2,3-trihydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1R,2S)-1,2,3-trihydroxypropyl)- is a useful research compound. Its molecular formula is C11H14N4O5 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1R,2S)-1,2,3-trihydroxypropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1R,2S)-1,2,3-trihydroxypropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1R,2S)-1,2,3-trihydroxypropyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a pteridinone derivative. Its molecular formula is C8H10N4O3, and it possesses several functional groups that contribute to its biological properties. The presence of the methoxy and trihydroxypropyl groups enhances its solubility and interaction with biological targets.
Antimicrobial Activity
Studies have shown that pteridinone derivatives exhibit significant antimicrobial properties. For instance, 4(3H)-Pteridinone has been identified as having antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Inhibition of growth | |
| S. aureus | Moderate activity | |
| C. albicans | Antifungal properties |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
| Inflammatory Marker | Effect | Reference |
|---|---|---|
| TNF-alpha | Decreased production | |
| IL-6 | Inhibition observed | |
| COX-2 | Reduced expression |
Antioxidant Activity
Research indicates that 4(3H)-Pteridinone possesses antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells.
The biological activities of 4(3H)-Pteridinone are attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial metabolism.
- Receptor Modulation : It could modulate receptor activity related to immune responses.
- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
Case Studies
A notable case study involved the evaluation of this compound's effects on an animal model for inflammatory diseases. The study found that administration of 4(3H)-Pteridinone significantly reduced markers of inflammation and improved clinical symptoms in treated subjects compared to controls.
Eigenschaften
CAS-Nummer |
151338-05-5 |
|---|---|
Molekularformel |
C11H14N4O5 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
2-methoxy-3-methyl-7-[(1R,2S)-1,2,3-trihydroxypropyl]pteridin-4-one |
InChI |
InChI=1S/C11H14N4O5/c1-15-10(19)7-9(14-11(15)20-2)13-5(3-12-7)8(18)6(17)4-16/h3,6,8,16-18H,4H2,1-2H3/t6-,8+/m0/s1 |
InChI-Schlüssel |
ZMKXNUAQSJMCTP-POYBYMJQSA-N |
Isomerische SMILES |
CN1C(=O)C2=NC=C(N=C2N=C1OC)[C@H]([C@H](CO)O)O |
Kanonische SMILES |
CN1C(=O)C2=NC=C(N=C2N=C1OC)C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















